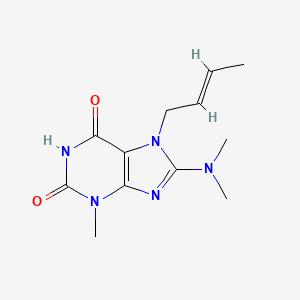

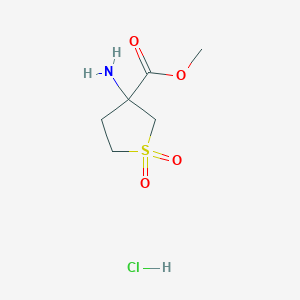

![molecular formula C28H32N4O5S B3006358 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide CAS No. 689772-40-5](/img/structure/B3006358.png)

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide” is a complex organic molecule. It belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, thiouracil was reacted with N-(2-chloroethyl) morpholine hydrochloride in the presence of anhydrous potassium carbonate in dimethylformamide at room temperature to afford a related compound .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory (DFT) calculations, vibrational spectral analysis, and molecular docking . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the title compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has led to the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, showcasing significant anti-monoamine oxidase and antitumor activities. These compounds were obtained by reacting specific precursors with halides and further transformations, underlining the chemical versatility and potential therapeutic applications of such derivatives (Markosyan et al., 2015).

Antimicrobial Applications

One compound within this family demonstrated noteworthy antimicrobial activity against various strains such as S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents. This activity emphasizes the importance of structural modifications in enhancing the biological effectiveness of these molecules (Attia et al., 2014).

Antitumor Activity and Molecular Docking

Several novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, demonstrating broad-spectrum antitumor potential. This research not only highlights the antitumor capabilities of these compounds but also employs molecular docking to understand their interactions with biological targets, providing insights into their mechanism of action (Al-Suwaidan et al., 2016).

Antituberculosis and Cytotoxicity

Further studies on 3-heteroarylthioquinoline derivatives revealed significant in vitro activity against Mycobacterium tuberculosis, with certain compounds showing promising activity with minimal cytotoxic effects. These findings suggest potential therapeutic applications for treating tuberculosis while ensuring safety profiles (Chitra et al., 2011).

Chemical Synthesis and Transformation

Research has also focused on the synthesis and transformation of related compounds, providing valuable methodologies for creating diverse heterocyclic compounds. These studies contribute to the broader understanding of chemical reactions and their applications in synthesizing biologically active molecules (Dyachenko & Vovk, 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to have antibacterial properties , suggesting that the target could be a bacterial protein or enzyme.

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

If it does indeed have antibacterial activity , it could lead to the death of bacterial cells, thereby helping to clear an infection.

Análisis Bioquímico

Cellular Effects

It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is possible that there could be threshold effects, as well as toxic or adverse effects at high doses .

Transport and Distribution

It is possible that the compound could interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It is possible that there could be targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Propiedades

IUPAC Name |

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O5S/c33-26(29-20-4-2-1-3-5-20)17-38-28-30-23-8-7-21(31-10-12-35-13-11-31)15-22(23)27(34)32(28)16-19-6-9-24-25(14-19)37-18-36-24/h6-9,14-15,20H,1-5,10-13,16-18H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRSKPLSFCJNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

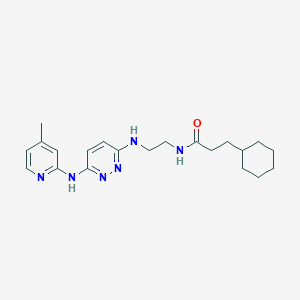

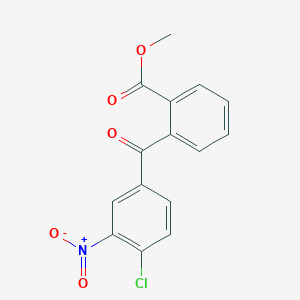

![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)

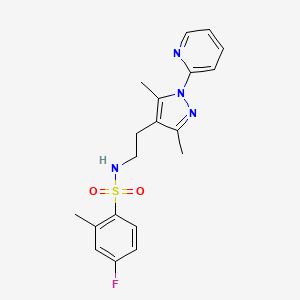

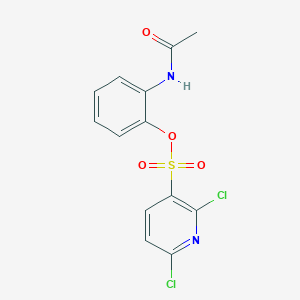

![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)

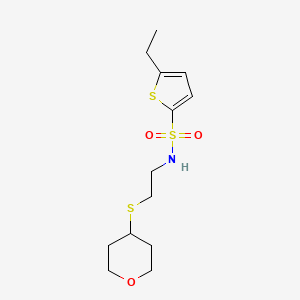

![N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B3006283.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)

![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B3006296.png)

![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)